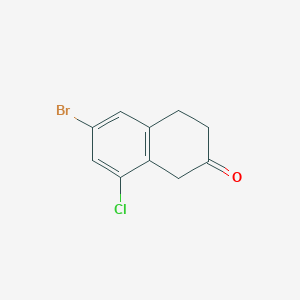
6-Hydroxy-1-benzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxybenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-7-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield the desired product . The process is safe, cost-effective, and scalable, making it suitable for industrial production.
Industrial Production Methods: Industrial production of 6-Hydroxybenzofuran-7-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of environmentally benign reagents and conditions is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: 6-Hydroxybenzofuran-7-carboxylic acid.
Reduction: 6-Hydroxybenzofuran-7-methanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
6-Hydroxybenzofuran-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxybenzofuran-7-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting bacterial growth or modulating enzyme activity .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
7-Hydroxybenzofuran: The hydroxyl group is positioned differently, affecting its reactivity and biological activity.
6-Methoxybenzofuran: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
Uniqueness: 6-Hydroxybenzofuran-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
59254-31-8 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-7-8(11)2-1-6-3-4-12-9(6)7/h1-5,11H |
InChI Key |
RIYXZDRTGOMKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



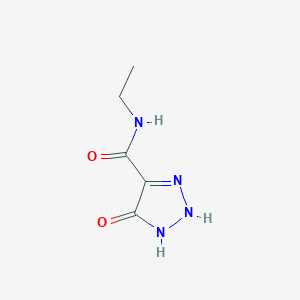
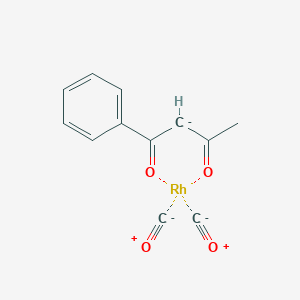
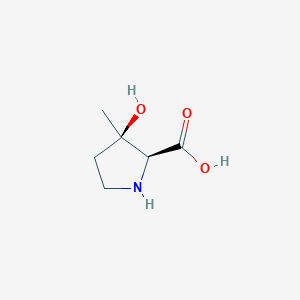
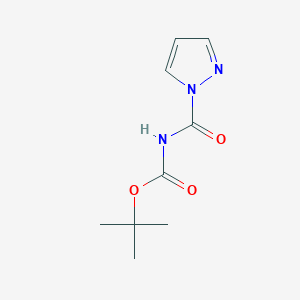
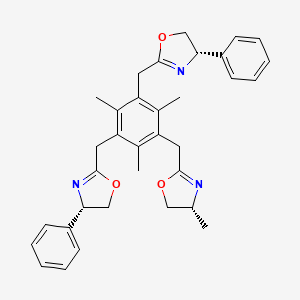
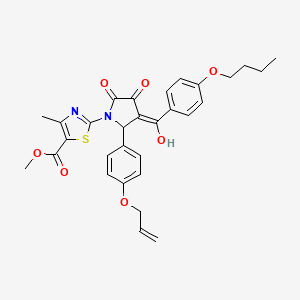
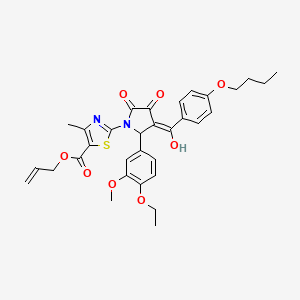
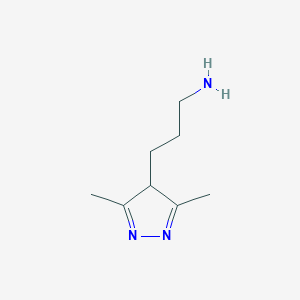
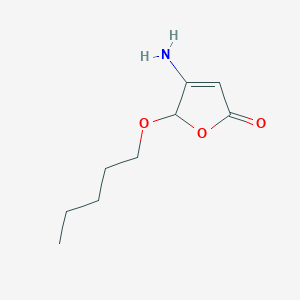
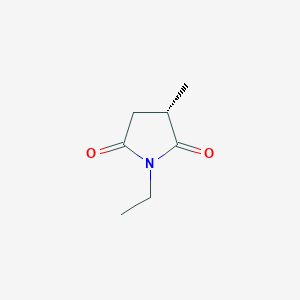
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
